molecular formula C10H20N2O4 B557224 (R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid CAS No. 184576-63-4

(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No. B557224
M. Wt: 232.28 g/mol
InChI Key: GLZZMUULAVZVTA-SSDOTTSWSA-N
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Description

“®-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid” is a derivative of the amino acid valine . It is used in research and has been commercially used as an ergogenic supplement . Ergogenic supplements are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Synthesis Analysis

The synthesis of “®-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “®-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid” is represented by the formula C10H19NO4 . The InChI code for this compound is 1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving “®-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid” are complex due to the multiple reactive groups present in the compound . For instance, in the synthesis of dipeptides, a distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

“®-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid” is a solid substance that is colorless to off-white . It has a molecular weight of 217.00 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

A key area of application for this compound involves its role in synthesizing pharmaceutical intermediates. For example, it has been utilized in the hydrogenation process as a precursor for the synthesis of trans-4-methylproline, showcasing its utility in producing complex amino acids with high enantiomeric excess, which are valuable in drug development (Nevalainen & Koskinen, 2001). Similarly, its derivative was used for the solid-phase peptide synthesis of oligopeptides, serving as sequence-specific chromogenic protease substrates, highlighting its potential in bioassays for enzyme activity monitoring (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Development of Novel Amino Acids

Another application is in the development of novel amino acids and their analogs. Research has shown the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, demonstrating the versatility of this compound in introducing fluorine atoms into amino acids, which is of significant interest for medicinal chemistry due to the pharmacological properties imparted by fluorine (Laue, Kröger, Wegelius, & Haufe, 2000).

Antioxidant and Cytoprotective Properties

Research into the cytoprotective and antioxidant properties of derivatives has led to the synthesis of a library based on the condensation of natural and unnatural amino acids with the carboxylic acid moiety of lipoic acid, showing significant potential in pharmacology (Kates, Casale, Baguisi, & Beeuwkes, 2014).

Catalysis and Synthesis Techniques

In catalysis, the compound has been instrumental in demonstrating efficient methods for N-tert-butoxycarbonylation of amines, which is crucial for protecting amino acids during peptide synthesis. This showcases its importance in synthetic chemistry, especially for generating N-Boc protected amino acids with high yield and selectivity (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2R)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZMUULAVZVTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427166
Record name N~5~-(tert-Butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid

CAS RN

184576-63-4
Record name N~5~-(tert-Butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-D-Orn(boc)-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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